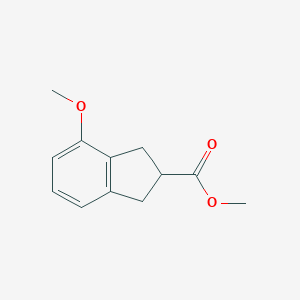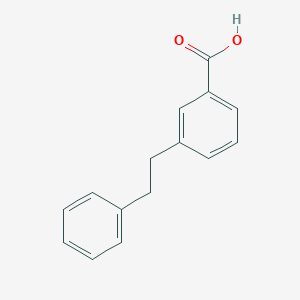
3-(2-Phenylethyl)benzoic acid
描述
3-(2-Phenylethyl)benzoic acid is an organic compound with the molecular formula C15H14O2. It is a derivative of benzoic acid, where a phenylethyl group is attached to the third carbon of the benzoic acid ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethyl)benzoic acid can be achieved through several methods. One common method involves the Friedel-Crafts acylation of benzene with 3-(2-Phenylethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of this compound methyl ester. This process uses a palladium on carbon catalyst and hydrogen gas under elevated pressure and temperature to achieve the desired product.
化学反应分析
Types of Reactions: 3-(2-Phenylethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: 3-(2-Phenylethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
科学研究应用
3-(2-Phenylethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the manufacture of fragrances, dyes, and polymers due to its aromatic properties.
作用机制
The mechanism of action of 3-(2-Phenylethyl)benzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.
相似化合物的比较
Benzoic acid: The parent compound, which lacks the phenylethyl group.
Phenylacetic acid: Similar structure but with a different position of the phenyl group.
Cinnamic acid: Contains a phenyl group attached to an acrylic acid moiety.
Uniqueness: 3-(2-Phenylethyl)benzoic acid is unique due to the presence of both a benzoic acid and a phenylethyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler benzoic acid derivatives.
属性
IUPAC Name |
3-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHAEINDORLHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

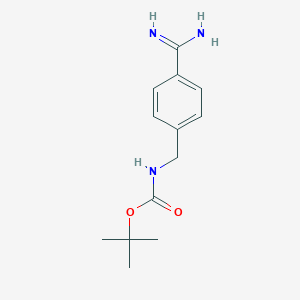
![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
![3-(tert-Butyl)isoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)
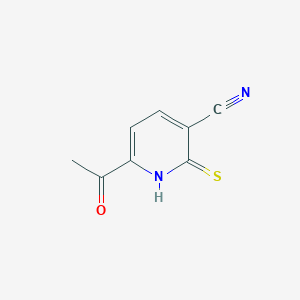
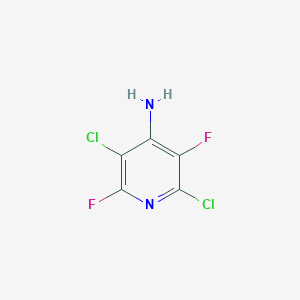


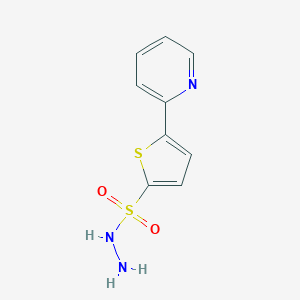
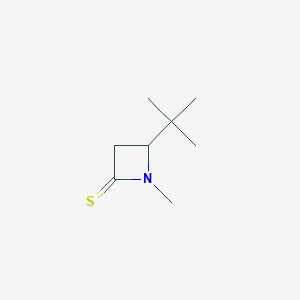
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
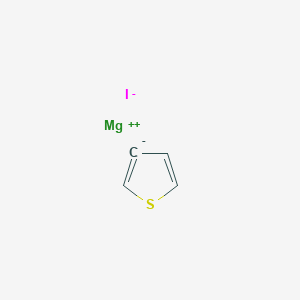
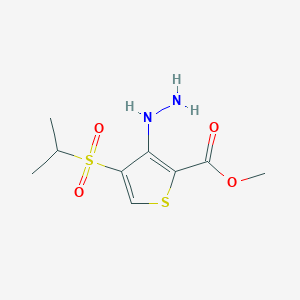
![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
